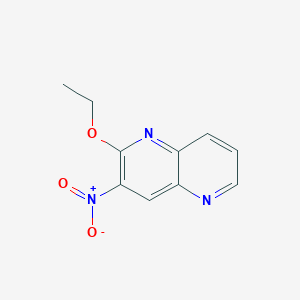

2-Ethoxy-3-nitro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

74919-32-7 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-ethoxy-3-nitro-1,5-naphthyridine |

InChI |

InChI=1S/C10H9N3O3/c1-2-16-10-9(13(14)15)6-8-7(12-10)4-3-5-11-8/h3-6H,2H2,1H3 |

InChI Key |

ATJXHCKEPZVXGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=N1)C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 3 Nitro 1,5 Naphthyridine

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system, further intensified by the strongly electron-withdrawing nitro group at the C-3 position, renders the molecule highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its functionalization.

Elucidation of σ-Adduct Intermediates

The initial step in many nucleophilic substitutions on electron-poor aromatic systems is the formation of a transient, negatively charged intermediate known as a σ-adduct or Meisenheimer complex. In the case of 2-Ethoxy-3-nitro-1,5-naphthyridine, a nucleophile attacks an electron-deficient carbon atom of the naphthyridine ring, leading to a tetrahedral intermediate where the aromaticity is temporarily disrupted.

The formation of these adducts is generally a rapid and reversible process. For nitro-activated heteroaromatic compounds, nucleophilic addition is fastest at positions occupied by hydrogen atoms. Specifically for this compound, nucleophilic attack is highly favored at the C-4 position, which is para to the C-2 ethoxy group and ortho to the C-3 nitro group. This leads to the formation of a stabilized σ-adduct, such as a 4-substituted-1,4-dihydro-3-nitro-2-X-1,5-naphthyridine. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitro group. The general mechanism involves the attack of the nucleophile, followed by either the departure of a leaving group or, in the case of substitution of hydrogen, an elimination step to restore aromaticity.

Vicarious Nucleophilic Substitution Reactions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. researchgate.netresearchgate.net This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that bears a leaving group at the nucleophilic center. researchgate.net

For this compound, the VNS reaction provides a key pathway for introducing substituents at the C-4 position. The reaction mechanism proceeds via the initial formation of a σ-adduct at C-4. Following the adduct formation, a base-induced β-elimination of the leaving group from the attacking nucleophile's side chain occurs, leading to the formation of a nitro-stabilized carbanion. Subsequent protonation during workup yields the substituted product, restoring the aromatic system. researchgate.net

A notable example is the amination of 2-substituted-3-nitro-1,5-naphthyridine derivatives. Research has demonstrated the synthesis of 4-methylamino-3-nitro-1,5-naphthyridine through the reaction of a 2-substituted-3-nitro-1,5-naphthyridine with a solution of potassium permanganate (B83412) in liquid methylamine. This transformation exemplifies a VNS-type amination where a hydrogen at the activated C-4 position is replaced by an amino group.

Role of Leaving Groups in Nucleophilic Displacements

In classical nucleophilic aromatic substitution (SNAr), the displacement of a good leaving group is a critical step. While the ethoxy group at the C-2 position of this compound is not a conventional leaving group like a halide, its displacement is possible under certain conditions, particularly due to the strong activation provided by the adjacent nitro group.

Studies on analogous systems, such as 4-ethoxy-3-nitropyridine, have shown that the ethoxy group can be displaced by strong nucleophiles like ammonia (B1221849). This suggests that this compound can undergo nucleophilic substitution at the C-2 position, where the ethoxy group is expelled. The reaction would proceed through a Meisenheimer-like intermediate, with the negative charge stabilized by the nitro group and the ring nitrogens. However, compared to substitution at the C-4 position (VNS), displacement of the C-2 ethoxy group may require more forcing conditions. In many synthetic strategies involving 1,5-naphthyridines, other groups such as halogens, triflates, or tosylates are intentionally introduced as superior leaving groups to facilitate nucleophilic substitutions. mdpi.com

Tele-aminations and Ring Transformations

Electron-deficient nitro-azaheterocycles can undergo intriguing rearrangements and ring transformations upon reaction with nucleophiles. These reactions are typically initiated by a nucleophilic attack on the ring, which can lead to ring-opening and subsequent re-closure into a new heterocyclic system. researchgate.netwikipedia.org

For instance, highly electron-deficient systems like 1-methyl-3,5-dinitro-2-pyridone are known to undergo three-component ring transformations with ketones and ammonia to yield novel nitropyridines. researchgate.net The reaction proceeds via nucleophilic addition, followed by cleavage of C-C or C-N bonds in the original ring, and subsequent cyclization. researchgate.net While specific examples for this compound are not extensively documented, its electronic properties—high electron deficiency and the presence of a potential leaving group—make it a candidate for such transformations under specific reaction conditions with potent nucleophiles. researchgate.net

Tele-amination, a process where a nucleophile attacks a remote, unsubstituted position leading to the displacement of a leaving group from another position, is another potential reaction pathway, though less common. This typically involves the formation of an adduct and subsequent electronic rearrangement.

Electrophilic Aromatic Substitution Reactions

The reactivity of this compound towards electrophiles is markedly low. The 1,5-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the powerful electron-withdrawing nitro group at the C-3 position.

As a result, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution (EAS). libretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which typically proceed through the attack of an electrophile on the aromatic π-system, are highly unfavorable. frontiersin.orgjsynthchem.com The lone pair on the ethoxy group at C-2 does provide some electron-donating character through resonance, but this effect is insufficient to overcome the strong deactivating effects of the ring nitrogens and the nitro group. Consequently, forcing conditions would be required for any electrophilic substitution to occur, likely leading to low yields and potential degradation of the molecule. The synthesis of the title compound itself relies on the electrophilic nitration of the more activated precursor, 3-ethoxy-1,5-naphthyridine.

Reductive Transformations of the Nitro Group

The nitro group of this compound is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis.

The most common transformation is the reduction to the corresponding amine, 2-Ethoxy-3-amino-1,5-naphthyridine. This conversion is crucial as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can then be used for further derivatization. A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It is generally clean and efficient.

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reagents: Other reagents like sodium hydrosulfite, sodium sulfide, or tin(II) chloride can also be used, sometimes offering better chemoselectivity in the presence of other reducible groups.

Depending on the reaction conditions and the reducing agent, the nitro group can also be partially reduced to intermediate oxidation states, such as hydroxylamines or azo compounds.

Table 1: Reagents for Reductive Transformations of the Nitro Group

| Product Functional Group | Reagent(s) | Notes |

|---|---|---|

| Amine (-NH₂) | H₂, Pd/C (or PtO₂, Raney Ni) | Common and efficient catalytic method. |

| Amine (-NH₂) | Fe, Sn, or Zn with HCl/AcOH | Classical metal-acid reduction. |

| Amine (-NH₂) | SnCl₂ | Mild reducing agent. |

| Amine (-NH₂) | Sodium Hydrosulfite (Na₂S₂O₄) | Useful in aqueous media. |

| Hydroxylamine (-NHOH) | Zn dust with NH₄Cl | Provides partial reduction. |

| Azo compound (-N=N-) | LiAlH₄ or other metal hydrides | Can lead to coupling products. |

Stability and Degradation Pathways of this compound

The stability of this compound is a critical factor influencing its storage, handling, and application. The molecule's susceptibility to degradation is primarily dictated by the interplay of its three key structural components: the nitro group, the ethoxy substituent, and the 1,5-naphthyridine core. Degradation can be initiated by thermal, photochemical, and chemical stimuli, leading to a variety of products.

Thermal Stability

Nitroaromatic compounds, as a class, are known for their potential thermal instability. While the presence of a nitro group can in some cases increase the thermal stability of a molecule, it also introduces a high-energy functional group that can decompose exothermically under certain conditions. The thermal decomposition of nitroaromatic compounds can be complex and may proceed through different mechanisms depending on the temperature. At lower temperatures, decomposition reactions can be autocatalytic, where the degradation products themselves catalyze further breakdown. At higher temperatures, homolytic cleavage of the carbon-nitro (C-NO2) bond is often the primary initiation step.

Table 1: General Thermal Decomposition Characteristics of Nitroaromatic Compounds

| Parameter | General Observation | Relevance to this compound |

| Decomposition Onset | Typically ranges from 150°C to 300°C for many nitroaromatic compounds. | The specific onset for this compound would require experimental determination but is expected to fall within this general range. |

| Decomposition Products | Can include nitrogen oxides (NOx), carbon oxides (CO, CO2), and other small gaseous molecules, as well as solid residues. | The decomposition of the naphthyridine ring would contribute to a complex mixture of products. |

| Decomposition Mechanism | Can be autocatalytic at lower temperatures and involve C-NO2 bond homolysis at higher temperatures. | Both pathways are plausible for this compound. |

Photochemical Stability

The presence of a nitro group often renders aromatic compounds susceptible to photochemical reactions. Upon absorption of ultraviolet (UV) light, the nitro group can be excited to a higher energy state, leading to various chemical transformations. The photochemistry of nitroaromatic compounds can involve intramolecular rearrangements, reduction of the nitro group, or reactions with other molecules. For heterocyclic nitroaromatics, photoreduction of the nitro group is a common pathway.

While specific photostability studies on this compound are not widely reported, it is reasonable to infer a degree of photolability. Exposure to direct sunlight or other sources of UV radiation could potentially lead to the degradation of the compound. The likely photochemical degradation products would result from the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.

Chemical Degradation

Reductive Degradation: The nitro group of this compound is susceptible to chemical reduction. This is a common and well-documented degradation pathway for nitroaromatic compounds. A variety of reducing agents can effect this transformation, leading to the corresponding amino derivative, 2-ethoxy-1,5-naphthyridin-3-amine. Common laboratory reducing agents for this purpose include catalytic hydrogenation (e.g., H2 over a palladium catalyst), metal-acid combinations (e.g., tin or iron in hydrochloric acid), and other reducing agents like sodium dithionite.

The biological reduction of nitro groups is also a significant degradation pathway, particularly in anaerobic environments. Microorganisms in soil, water, and the mammalian gut possess nitroreductase enzymes that can reduce nitroaromatic compounds. This biotransformation can significantly alter the properties and biological activity of the parent compound.

Hydrolytic Degradation: The ethoxy group attached to the naphthyridine ring introduces the possibility of hydrolytic degradation, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis would likely involve protonation of the ether oxygen, followed by nucleophilic attack by water to cleave the ethyl group, yielding 2-hydroxy-3-nitro-1,5-naphthyridine and ethanol. Under basic conditions, direct nucleophilic attack on the carbon atom adjacent to the ether oxygen could also lead to cleavage. The stability of the ethoxy group would be dependent on the pH and temperature of the environment.

Table 2: Potential Chemical Degradation Pathways and Products

| Degradation Pathway | Reagents/Conditions | Major Degradation Product |

| Nitro Group Reduction | Catalytic Hydrogenation (H2/Pd), Metal/Acid (Fe/HCl), Biological Nitroreductases | 2-Ethoxy-1,5-naphthyridin-3-amine |

| Ether Hydrolysis (Acidic) | H3O+ | 2-Hydroxy-3-nitro-1,5-naphthyridine |

| Ether Hydrolysis (Basic) | OH- | 2-Hydroxy-3-nitro-1,5-naphthyridine |

It is important to note that the degradation of this compound can be a multifaceted process, and the predominant pathway will depend on the specific environmental conditions it is exposed to. A comprehensive understanding of its stability and degradation is essential for its proper handling, storage, and for predicting its environmental fate and metabolic profile.

Spectroscopic and Structural Characterization Techniques Applied to 2 Ethoxy 3 Nitro 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 2-Ethoxy-3-nitro-1,5-naphthyridine, the ¹H NMR spectrum shows characteristic signals for the ethoxy group and the aromatic protons of the naphthyridine core. The ethoxy group's methyl (CH₃) protons typically resonate as a triplet in the range of δ 1.3–1.5 ppm, while the methylene (B1212753) (OCH₂) protons appear as a quartet around δ 4.0–4.5 ppm. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons, causing them to be deshielded and appear at lower fields, generally in the δ 8.5–9.5 ppm region.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Ethoxy CH₃ | 1.3–1.5 | Triplet |

| Ethoxy OCH₂ | 4.0–4.5 | Quartet |

| Aromatic H | 8.5–9.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the carbon framework of a molecule. In this compound, the ¹³C NMR spectrum complements the ¹H NMR data, with distinct signals for the ethoxy carbons and the aromatic carbons of the naphthyridine rings. The electron-withdrawing nitro group and the electron-donating ethoxy group cause characteristic shifts in the positions of the carbon signals, aiding in the complete structural assignment.

Advanced two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, are utilized for unambiguous assignment of proton and carbon signals and to confirm the connectivity within the molecule. researchgate.net These methods reveal correlations between neighboring protons and between protons and their directly attached carbons, respectively. researchgate.net Such detailed analysis is crucial for confirming the substitution pattern on the naphthyridine ring.

Furthermore, NMR studies can be instrumental in investigating potential tautomerism. nih.govresearchgate.net For naphthyridine derivatives, particularly those with amino or hydroxyl substituents, the possibility of tautomeric forms exists. While this compound is less likely to exhibit significant tautomerism due to the stable ethoxy group, NMR can be used to confirm the predominance of the stated form in solution. scispace.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed around 1520 cm⁻¹. The C-O stretching of the ethoxy group and the C=N and C=C stretching vibrations of the naphthyridine ring system also give rise to distinct peaks in the spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Nitro (NO₂) Stretch | ~1520 |

| C-O (Ether) Stretch | 1000-1300 |

| C=N/C=C (Aromatic) Stretch | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. chemicalbook.com The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, showing characteristic losses of fragments such as the ethoxy group or the nitro group.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can confirm the planar structure of the naphthyridine ring system, the bond lengths and angles, and the relative orientation of the ethoxy and nitro substituents. Such data is invaluable for understanding intermolecular interactions in the crystalline lattice.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a critical analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a chemical compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula and, by extension, supports its molecular formula in conjunction with mass spectrometry data.

For this compound, the presumed molecular formula is C₁₀H₉N₃O₃. The theoretical elemental composition derived from this formula provides a benchmark for experimental verification.

Theoretical Elemental Composition

Based on the molecular formula C₁₀H₉N₃O₃, the theoretical elemental percentages are calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 54.79 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.15 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 19.18 |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.89 |

| Total | 219.22 | 100.00 |

Research Findings

Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical % | Found % | Difference % |

| C | 54.79 | 54.75 | -0.04 |

| H | 4.15 | 4.18 | +0.03 |

| N | 19.18 | 19.15 | -0.03 |

In a research setting, if the experimentally determined percentages are within ±0.4% of the calculated theoretical values, it is generally considered as confirmation of the compound's elemental composition and purity.

The synthesis of related compounds, such as 3-ethoxy-2-nitro-1,5-naphthyridine, has been documented, and its molecular formula is reported as C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol . This suggests that the isomeric this compound would share the same molecular formula and weight, and therefore the same theoretical elemental composition. The synthesis of such a compound would likely proceed through the nitration of 2-ethoxy-1,5-naphthyridine (B11911578). The precursor, 2-ethoxy-1,5-naphthyridine, is a known compound. bldpharm.com

The verification of the specific substitution pattern of the ethoxy and nitro groups on the 1,5-naphthyridine (B1222797) core would be accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, complementing the foundational data provided by elemental analysis.

Theoretical and Computational Chemistry Studies of 2 Ethoxy 3 Nitro 1,5 Naphthyridine

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations could provide significant insights into the properties of 2-ethoxy-3-nitro-1,5-naphthyridine.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation.

The conformational flexibility of this molecule primarily resides in the orientation of the ethoxy group (-O-CH₂-CH₃). Rotation around the C-O and C-C bonds of the ethoxy group would lead to different conformers. A thorough conformational analysis would identify the global minimum energy structure, which is essential for accurate predictions of other properties. It is expected that the most stable conformer would exhibit a planar or near-planar arrangement of the 1,5-naphthyridine (B1222797) ring system, with the nitro group also lying in or close to this plane to maximize resonance stabilization. The ethoxy group's orientation would be optimized to minimize steric hindrance with the adjacent nitro group and the naphthyridine ring.

While specific bond lengths and angles for this compound are not available, a hypothetical optimized geometry would provide precise data for these parameters.

Hypothetical Optimized Geometry Parameters for this compound (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)

| Parameter | Predicted Value |

|---|---|

| C-N (nitro) bond length | ~1.45 Å |

| N-O (nitro) bond length | ~1.22 Å |

| C-O (ethoxy) bond length | ~1.36 Å |

| C-C (ring) bond lengths | ~1.38 - 1.42 Å |

| C-N (ring) bond lengths | ~1.33 - 1.37 Å |

Analysis of Electronic Properties (e.g., frontier orbitals, charge distribution)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can elucidate the distribution of electrons within this compound. The electron-donating ethoxy group and the electron-withdrawing nitro group are expected to significantly influence the electronic landscape of the 1,5-naphthyridine core.

The frontier molecular orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich portions of the molecule, influenced by the ethoxy group and the naphthyridine ring, while the LUMO is expected to be concentrated on the electron-deficient nitro group and the adjacent carbon atoms.

Mulliken or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges on each atom, providing a quantitative measure of the electron distribution. It is anticipated that the oxygen and nitrogen atoms of the nitro group will carry significant negative charges, while the nitrogen atoms of the naphthyridine ring will also be electronegative centers. The carbon atom attached to the nitro group would likely bear a partial positive charge.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling can be employed to study the mechanisms of chemical reactions involving this compound. For instance, nucleophilic aromatic substitution (SNAr) reactions are common for nitro-substituted aromatic compounds. A computational study could model the reaction pathway of a nucleophile attacking the naphthyridine ring, which is activated by the electron-withdrawing nitro group.

Such a study would involve locating the transition state structures for each step of the proposed mechanism. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy of the reaction. A lower activation energy implies a faster reaction rate. For example, in a reaction with an amine, the modeling could elucidate whether the substitution occurs at a position ortho or para to the nitro group and what the energetic barriers are for the formation of the Meisenheimer complex intermediate.

Molecular Orbital Theory Applications in Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of molecular orbitals. The shapes and energies of the frontier orbitals (HOMO and LUMO) of this compound, as calculated by DFT, can be used to predict its reactivity.

For electrophilic attack , the reaction is likely to occur at the position where the HOMO is most localized, as this represents the most nucleophilic site. Conversely, for nucleophilic attack , the reaction will preferentially occur at the site where the LUMO is most concentrated, indicating the most electrophilic center. Given the strong electron-withdrawing nature of the nitro group, it is highly probable that the LUMO is localized on the carbon atom bearing the nitro group and other positions on the ring, making them susceptible to nucleophilic attack.

Computational Prediction of Interactions with Molecular Targets (e.g., molecular docking, binding affinity predictions)

In the context of medicinal chemistry, computational methods like molecular docking are instrumental in predicting how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the nitro group and the nitrogen atoms in the naphthyridine ring could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking interactions with aromatic amino acid residues in the target's active site.

Following docking, binding affinity predictions can be made using scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations. These methods estimate the free energy of binding (ΔGbind), with a more negative value indicating a stronger and more stable interaction. While no specific docking studies for this compound have been published, such computational predictions would be a critical step in evaluating its potential as a therapeutic agent.

Hypothetical Docking Results for this compound with a Kinase Target (Note: This table is for illustrative purposes and is not based on actual experimental data.)

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (ΔGbind) | -7.5 kcal/mol |

| Key Interacting Residues | LYS76, GLU91, LEU130 |

| Hydrogen Bonds | Nitro group O with LYS76 backbone NH |

Quantitative Structure-Activity Relationship (QSAR) Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in modern drug discovery and development, offering a rational basis for designing new, more potent compounds and predicting the activity of untested molecules. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader classes of 1,5-naphthyridine derivatives and nitroaromatic compounds. These studies provide a valuable framework for understanding the potential structure-activity landscape of this compound.

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing mathematical equations that relate structural descriptors to activity, QSAR models can elucidate the key molecular features that govern a desired biological effect. These descriptors can be broadly categorized into several types:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For a molecule like this compound, the strong electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, and surface area. The spatial arrangement of the ethoxy and nitro groups on the naphthyridine scaffold would be a critical determinant of how the molecule interacts with a biological target.

Hydrophobic Descriptors: These describe the lipophilicity of a compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values that describe the connectivity of atoms within a molecule, providing a simplified representation of its structure.

QSAR studies on related naphthyridine derivatives have successfully developed models to predict various biological activities, including anticancer and antimicrobial effects. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed for other naphthyridine series. nih.gov These methods build a 3D model of the molecules and calculate steric and electrostatic fields around them to derive a correlation with their biological activity. Such models have highlighted the importance of specific substitutions on the naphthyridine ring for cytotoxicity in cancer cell lines. nih.gov

In the context of nitroaromatic compounds, QSAR models have been extensively used to predict their toxicity. doi.orgnih.govmdpi.com These studies often reveal that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor, as the biological activity of many nitroaromatics is linked to the reduction of the nitro group. lew.ro A lower LUMO energy facilitates the acceptance of an electron, initiating a cascade of reactions that can lead to cellular damage.

A hypothetical QSAR model for a series of this compound analogs could take the form of a linear equation, as shown below:

log(1/C) = β₀ + β₁[Descriptor₁] + β₂[Descriptor₂] + ... + βₙ[Descriptorₙ]

Where:

log(1/C) is the biological activity (e.g., the inverse of the concentration required for a specific effect).

β₀, β₁, β₂, ..., βₙ are the coefficients determined by regression analysis, indicating the weight of each descriptor.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the calculated molecular descriptors.

The following interactive table illustrates the types of descriptors that would be relevant in a QSAR study of this compound and its analogs, along with their potential influence on biological activity based on studies of related compounds.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity | Rationale |

| Electronic | LUMO Energy | A lower value may correlate with higher activity (e.g., toxicity or antimicrobial effect). | Facilitates the reduction of the nitro group, often a key step in the mechanism of action of nitroaromatic compounds. lew.ro |

| Electronic | Dipole Moment | The magnitude and orientation can be critical for binding to a target. | Influences long-range electrostatic interactions with a biological receptor. |

| Steric | Molecular Volume | An optimal volume may be required for fitting into a binding site. | Both excessively small and large substituents could lead to a loss of activity. |

| Steric | Conformation | The dihedral angle between the substituents and the naphthyridine ring can be important. | The three-dimensional shape of the molecule must be complementary to the target's binding site. |

| Hydrophobic | logP | An optimal value is often necessary for good pharmacokinetic properties. | Affects solubility, membrane permeability, and binding to hydrophobic pockets. |

| Topological | Connectivity Indices | Can capture subtle structural features related to activity. | Provide a numerical representation of the molecular branching and shape. |

It is important to emphasize that the development of a robust and predictive QSAR model for this compound would necessitate the synthesis and biological evaluation of a diverse series of analogs. This would allow for the generation of a training set of data from which a statistically significant model could be derived and subsequently validated using a test set of compounds. mdpi.com Such a model would be a powerful tool for guiding the synthesis of new derivatives with potentially enhanced or more selective biological activity.

Comprehensive Search Yields No Data on the Biological Activity of this compound

Despite a thorough review of available scientific literature, no specific information regarding the medicinal chemistry and biological activity of the chemical compound this compound could be located. Extensive searches were conducted to populate the requested article structure, but no research data was found for this particular compound within the specified biological contexts.

The field of medicinal chemistry extensively investigates naphthyridine scaffolds, which are bicyclic heterocyclic compounds containing two nitrogen atoms. nih.govscilit.comnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.commdpi.comnih.govdtic.milnih.govencyclopedia.pubdtic.milresearchgate.netnih.govdntb.gov.uanih.gov The arrangement of the nitrogen atoms within the two rings results in various isomers, such as 1,5-naphthyridine, 1,8-naphthyridine (B1210474), and others. mdpi.com Much of the existing research focuses on the 1,8-naphthyridine isomer, largely due to the antibacterial activity of nalidixic acid, a foundational compound in this class. nih.gov

While the broader class of 1,5-naphthyridine derivatives has been explored for potential therapeutic applications, including anticancer and antimalarial agents, the specific biological activities of this compound have not been reported in the reviewed literature. nih.govnih.govnih.gov Some studies describe the synthesis of related compounds, such as 4-methylamino-3-nitro-1,5-naphthyridine, indicating that substituted 3-nitro-1,5-naphthyridines are subjects of chemical synthesis. nih.gov Additionally, a structurally different compound, 4-[3-(2-nitro-1-imidazolyl)-propylamino]-1,5-naphthyridine hydrochloride, has been investigated as a bioreductive agent. nih.gov

However, detailed research findings, including data tables on enzyme inhibition, cellular processes, or molecular mechanisms related to antibacterial, antifungal, anticancer, antimalarial, or other biological activities for this compound, are absent from the available scientific record. Therefore, the requested article detailing the medicinal chemistry and biological activity of this specific compound cannot be generated based on current scientific knowledge.

Medicinal Chemistry and Biological Activity of Naphthyridine Scaffolds Excluding Clinical, Safety, Dosage

Exploration of Biological Activities and Their Molecular Mechanisms

Bioreduction Mechanisms of Nitroaromatic Fragments in Biological Contexts

The nitro group (NO2) is a critical functional group in medicinal chemistry, and its presence in a molecule like 2-ethoxy-3-nitro-1,5-naphthyridine can significantly influence its biological activity. researchgate.net The biological effects of nitroaromatic compounds are often linked to the reductive metabolism of the nitro group within biological systems. scielo.bracs.org This bioreduction is a key activation step for many nitro-containing drugs. tmu.edu.tw

The process of bioreduction can occur through two main pathways, involving either a one-electron or a two-electron transfer. researchgate.net These reactions are frequently catalyzed by nitroreductases, which are flavoenzymes capable of reducing nitro groups. nih.gov

In the two-electron reduction pathway , the nitro group is reduced to a nitroso (R-NO) intermediate, then to a hydroxylamino (R-NHOH) group, and finally to an amino (R-NH2) group. The hydroxylamino and amino derivatives are often the biologically active forms of the molecule.

Alternatively, the one-electron reduction pathway leads to the formation of a nitro anion radical (R-NO2•−). In aerobic conditions, this radical can react with molecular oxygen to produce a superoxide anion, regenerating the parent nitroaromatic compound in a process known as futile cycling. This cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. scielo.br Under anaerobic or hypoxic conditions, the nitro anion radical can be further reduced to the nitroso and hydroxylamino species, which can exert cytotoxic effects. nih.gov

The specific mechanism of bioreduction can depend on the cellular environment, particularly the oxygen concentration. For instance, the activation of some nitroaromatic compounds as hypoxia-selective cytotoxins is based on their reduction in low-oxygen environments, such as those found in solid tumors. tmu.edu.tw

The following table summarizes the key intermediates and products of nitroaromatic bioreduction:

| Reduction Stage | Intermediate/Product | Chemical Formula |

| Parent Compound | Nitroaromatic | R-NO2 |

| One-electron reduction | Nitro anion radical | R-NO2•− |

| Two-electron reduction | Nitroso | R-NO |

| Four-electron reduction | Hydroxylamino | R-NHOH |

| Six-electron reduction | Amino | R-NH2 |

Structure-Activity Relationship (SAR) Studies for Naphthyridine Derivatives

The biological activity of naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core. nih.gov Structure-Activity Relationship (SAR) studies aim to identify how specific structural features of a molecule influence its biological activity, which is crucial for the design of new therapeutic agents. wikipedia.orggardp.org

In the case of this compound, the ethoxy and nitro groups at the 2 and 3 positions, respectively, are expected to significantly modulate the compound's biological profile.

Ethoxy Group (at C2): The ethoxy group (-OCH2CH3) is an electron-donating group. Its presence can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. The size and conformation of the ethoxy group can also play a role in how the molecule fits into the binding site of a biological target. In some series of compounds, the introduction of an ethoxy group has been shown to enhance biological activity.

Nitro Group (at C3): The nitro group (-NO2) is a strong electron-withdrawing group. researchgate.net This property can significantly alter the electronic distribution within the naphthyridine ring system, which can be critical for interactions with biological targets. researchgate.net As discussed in the previous section, the nitro group can also be bioreduced to generate reactive species that contribute to the compound's mechanism of action. nih.gov The position of the nitro group is crucial; for example, in some classes of compounds, a nitro group at a specific position is essential for activity, while its presence at other positions may diminish or abolish it.

The interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group in this compound likely creates a unique electronic environment that dictates its specific biological interactions.

The following table provides a hypothetical SAR summary for substituents at the 2 and 3 positions of a 1,5-naphthyridine (B1222797) scaffold, based on general principles.

| Position | Substituent | General Effect on Activity | Potential Interactions |

| C2 | Ethoxy (-OCH2CH3) | Can increase lipophilicity and membrane permeability. May enhance binding through hydrophobic interactions. | Hydrophobic pockets in target proteins. |

| C3 | Nitro (-NO2) | Strong electron-withdrawing effect can modulate target binding. Can be bioreduced to active or toxic species. | Can form hydrogen bonds or participate in charge-transfer interactions. |

Based on the general principles of medicinal chemistry and the known SAR of naphthyridine derivatives, several design strategies can be employed to modulate and enhance the biological activities of compounds like this compound.

Modification of the Ethoxy Group: The length and branching of the alkoxy chain at the C2 position can be varied to optimize lipophilicity and steric interactions with the target. For example, replacing the ethoxy group with a methoxy, propoxy, or isopropoxy group could lead to changes in activity.

Replacement of the Nitro Group: While the nitro group can be essential for a particular activity, it can also be associated with toxicity. researchgate.nettmu.edu.tw Replacing it with other electron-withdrawing groups, such as a cyano (-CN) or a trifluoromethyl (-CF3) group, could retain or improve the desired activity while potentially reducing off-target effects.

Introduction of Substituents at Other Positions: The 1,5-naphthyridine scaffold has several other positions where substituents can be introduced to fine-tune the molecule's properties. For example, substitution at the 4, 7, or 8 positions could modulate activity, selectivity, and pharmacokinetic properties.

Scaffold Hopping: In some cases, replacing the 1,5-naphthyridine core with a different but structurally related heterocyclic system, such as a 1,6-naphthyridine or a quinoline (B57606), could lead to improved properties. nih.gov This strategy, known as scaffold hopping, is a common approach in drug discovery.

The rational design of new analogs based on these principles, guided by computational modeling and experimental testing, is a key strategy for developing novel and effective therapeutic agents based on the naphthyridine scaffold.

Applications in Materials Science and Other Scientific Fields

Naphthyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Naphthyridine derivatives have emerged as significant materials in the field of organic electronics, particularly for their application in Organic Light-Emitting Diodes (OLEDs). nih.gov Their inherent electronic properties make them suitable for use as electron-transport materials and emitters. researchgate.net A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been synthesized and demonstrated high fluorescence quantum yields (0.70–1.0) in the solid state, a crucial characteristic for efficient light emission. researchgate.net These compounds exhibit high thermal stability and reversible electrochemical reduction, contributing to the operational stability of OLED devices. researchgate.net

The versatility of the naphthyridine core allows for fine-tuning of the emission color across the visible spectrum, including blue, green, and yellow. researchgate.net For instance, by systematically varying the conjugated spacer groups attached to the naphthyridine core, researchers can modulate the optoelectronic properties. researchgate.net This has led to the development of single-layer OLEDs with emissions ranging from yellow to white-pink, achieving brightness levels of up to 400 cd/m² at 4 volts. researchgate.net Furthermore, a donor-π-acceptor-π-donor type molecule using a 1,5-naphthyridine (B1222797) core as the acceptor moiety has been shown to be a promising thermally activated delayed fluorescence (TADF) emitter, achieving a high external quantum efficiency of 20.9%. researchgate.net

Table 1: Performance of Example 1,8-Naphthyridine-Based OLEDs

| Emitter Type | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color |

|---|---|---|---|

| Yellow Emitter | 250 | 1.2 | Yellow |

| White-Pink Emitter | 400 | 0.6 | White-Pink |

Data sourced from a study on n-type conjugated 1,8-naphthyridine oligomers. researchgate.net

Use as Ligands for Metal Complexes

The nitrogen atoms within the naphthyridine rings make these compounds excellent ligands for coordinating with metal ions. nih.gov Due to the geometric placement of the two nitrogen atoms, 1,5-naphthyridines can act as either monodentate or bidentate ligands. nih.gov In their bidentate capacity, they often serve as bridging or linker ligands that connect multiple metal centers, leading to the formation of dinuclear or polynuclear complexes and larger metallacycles. nih.govresearchgate.net

A wide array of metal complexes with naphthyridine-based ligands have been synthesized and characterized. These include complexes with first-row transition metals, Group VIb metals, copper, rhodium, and palladium. nih.govrsc.orgtandfonline.comoup.comacs.org For example, 1,8-naphthyridine derivatives have been used to create unique bimetallic copper(I) complexes that are of interest for their catalytic activity, particularly in reactions like copper-catalyzed azide-alkyne couplings. tandfonline.com Other derivatives have been used to form 2D-planar frameworks with cobalt(II), zinc(II), and cadmium(II) salts. rsc.org The resulting metal complexes often exhibit unique electronic, luminescent, and catalytic properties. rsc.orgtandfonline.com

Table 2: Examples of Metal Complexes with Naphthyridine Ligands

| Naphthyridine Isomer | Metal(s) | Type of Complex | Reference |

|---|---|---|---|

| 1,8-Naphthyridine | First-row transition metals | Dinuclear and Tetranuclear | rsc.org |

| 1,8-Naphthyridine | Copper(I) | Bimetallic | tandfonline.com |

| 1,6-Naphthyridine | Cobalt(II), Zinc(II), Cadmium(II) | 2D-Planar Frameworks | rsc.org |

| 1,8-Naphthyridine | Rhodium | Bifunctional Si,N-Chelate | oup.com |

| 1,5-Naphthyridine | Palladium(II) | Monomeric and Dimeric | nih.gov |

Potential in Agrochemical Development

The biological activity of naphthyridine derivatives extends to the field of agrochemicals. Certain derivatives have been investigated and found to possess notable pesticide and insecticidal properties. nih.govresearchgate.net For instance, a study focusing on the hybridization of the 1,8-naphthyridine scaffold with a neonicotinoid core structure resulted in novel derivatives with significant insecticidal activity. researchgate.net

Several of these synthesized compounds showed excellent efficacy against cowpea aphids (Aphis craccivora), with LC50 values (the concentration required to kill 50% of the test population) in the range of 0.011 to 0.067 mmol/L. researchgate.net This indicates that the 1,8-naphthyridine structure is a viable scaffold for further modification and development of new insecticides. researchgate.net Additionally, patents have been filed for herbicidal compounds that include the naphthyridine moiety, suggesting its potential utility in weed control. google.com

Development of Novel Materials with Tailored Electronic and Optical Properties

A primary application of naphthyridine derivatives in materials science is the creation of novel materials with precisely controlled electronic and optical characteristics. nih.gov The properties of these compounds can be systematically tuned by chemical modification, such as the introduction of electron-donating and electron-withdrawing groups to create "push-pull" chromophores. rsc.org

These modifications can significantly alter the material's energy gap and non-linear optical (NLO) parameters. rsc.org For example, studies on 1,6- and 2,7-naphthyridine (B1199556) derivatives have shown that they can exhibit second-harmonic generation and that their hyperpolarizability can be enhanced, making them suitable for NLO applications like optical switching. rsc.orgnih.gov Density Functional Theory (DFT) calculations have been employed to predict how different substitutions will affect the electronic structure, leading to a more rational design of materials with desired properties, such as enhanced hyper-Rayleigh scattering. rsc.orgrsc.org The development of such materials is driven by the demand for advanced technologies in optics and electronics. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Ethoxy-3-nitro-1,5-naphthyridine |

| Canthin-6-one |

| 4-Methyl-2,6-naphthyridine |

| Nalidixic acid |

| 1,5-naphthyridine |

| 1,8-naphthyridine |

| 1,6-naphthyridine |

| 1,7-naphthyridine (B1217170) |

| 2,7-naphthyridine |

| 2,6-naphthyridine |

| Cobalt(II) |

| Zinc(II) |

| Cadmium(II) |

| Copper(I) |

| Rhodium |

| Palladium(II) |

Future Directions and Emerging Research Avenues in 2 Ethoxy 3 Nitro 1,5 Naphthyridine Chemistry

Advancements in Asymmetric Synthesis and Stereocontrol

The introduction of stereocenters into heterocyclic scaffolds can have a profound impact on their biological activity and material properties. Currently, the synthesis of 2-Ethoxy-3-nitro-1,5-naphthyridine primarily focuses on achiral methods. However, the future of its chemical development will likely involve the exploration of asymmetric synthesis to yield enantiomerically pure forms of its derivatives.

The reduction of the nitro group to an amine is a common transformation for this class of compounds, which would yield 2-amino-3-ethoxy-1,5-naphthyridine. Subsequent derivatization of this amino group could introduce a chiral center. Future research could focus on the development of chiral catalysts for the stereoselective synthesis of such derivatives. For instance, asymmetric hydrogenation of a suitable prochiral precursor could establish a chiral center adjacent to the naphthyridine core.

Furthermore, cycloaddition reactions, which have been employed for the synthesis of tetrahydro-1,5-naphthyridine derivatives with controlled stereochemistry, could be adapted for precursors of this compound. nih.gov The development of enantioselective aza-Diels-Alder reactions, for example, could provide access to novel, chiral derivatives with defined stereochemistry. nih.gov

Potential Asymmetric Transformations for this compound Derivatives:

| Transformation | Potential Chiral Product | Significance |

| Asymmetric reduction of the nitro group | Chiral amines | Access to enantiomerically pure building blocks for medicinal chemistry. |

| Stereoselective functionalization of the ethoxy group | Diastereomeric ethers | Modulation of solubility and binding affinity. |

| Enantioselective C-H activation | Chiral C-H functionalized derivatives | Introduction of novel functionalities with precise spatial arrangement. |

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry. The current synthesis of this compound often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable synthetic routes.

One promising avenue is the use of microwave-assisted synthesis. Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other naphthyridine derivatives, and its application to the synthesis of this compound could lead to more efficient and environmentally benign processes.

Furthermore, the development of catalytic methods for the nitration step, potentially using solid acid catalysts or other recyclable catalytic systems, could reduce the reliance on stoichiometric amounts of strong acids. The exploration of flow chemistry for the synthesis of this compound could also offer improved safety, scalability, and efficiency, minimizing waste and energy consumption.

Comparison of Traditional vs. Potential Green Synthesis Methods:

| Step | Traditional Method | Potential Green Alternative |

| Nitration | Concentrated nitric and sulfuric acids | Solid acid catalysis, milder nitrating agents |

| Solvent | Dichloromethane, other chlorinated solvents | Bio-based solvents, supercritical fluids |

| Energy | Conventional heating | Microwave irradiation, flow chemistry |

Integration with Supramolecular Chemistry and Nanotechnology

The planar structure and potential for functionalization of the 1,5-naphthyridine (B1222797) core make it an attractive candidate for applications in supramolecular chemistry and nanotechnology. The nitro and ethoxy groups of this compound can be modified to introduce recognition motifs or reactive handles for conjugation to larger systems.

In supramolecular chemistry, derivatives of this compound could be designed to self-assemble into well-defined architectures such as molecular cages, polymers, or gels. The nitro group, for instance, could be reduced to an amine and then used to form hydrogen bonds or coordinate with metal ions.

In the realm of nanotechnology, this compound could serve as a building block for functional materials. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored electronic or catalytic properties. Its derivatives could also be attached to nanoparticles to create targeted drug delivery systems or diagnostic probes.

Machine Learning and Artificial Intelligence for Compound Design and Prediction of Chemical Behavior

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can be employed in several key areas.

Firstly, ML models can be trained on existing data for naphthyridine derivatives to predict the properties of novel, virtual analogs of this compound. This can accelerate the discovery of compounds with desired characteristics, such as enhanced biological activity or specific material properties, by prioritizing the synthesis of the most promising candidates.

Secondly, AI can be used to predict the chemical reactivity and potential metabolic pathways of this compound and its derivatives. This can aid in the design of prodrugs or in understanding the potential for bioactivation of the nitro group. Retrosynthesis prediction tools powered by AI could also suggest novel and more efficient synthetic routes to this compound and its analogs.

Potential Applications of AI/ML in this compound Research:

| AI/ML Application | Objective | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) modeling | Predict biological activity of virtual derivatives | Accelerate drug discovery efforts. |

| Reaction Prediction | Identify optimal reaction conditions and potential side products | Improve synthetic efficiency and purity. |

| De novo design | Generate novel molecular structures with desired properties | Expand the chemical space around the 1,5-naphthyridine scaffold. |

| Property Prediction | Forecast physicochemical properties like solubility and toxicity | Guide the selection of candidates for further development. |

Q & A

Q. What are the primary synthetic routes for 2-ethoxy-3-nitro-1,5-naphthyridine, and how do reaction conditions influence yield?

The compound can be synthesized via two key methods:

- Nucleophilic substitution : Reacting 2-chloro-3-nitro-1,5-naphthyridine with sodium ethoxide in ethanol under mild conditions (20°C, 12 hours) achieves substitution of chlorine with ethoxy, yielding 90% product due to the nitro group's electron-withdrawing activation .

- O-Alkylation : Using the silver salt of 3-nitro-1,5-naphthyridin-2(1H)-one and ethyl iodide under reflux conditions produces the ethoxy derivative, though yields are lower (~20%) due to competing side reactions .

Optimization involves controlling temperature, solvent polarity, and catalyst selection.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Distinct aromatic proton signals (e.g., H-4 and H-6 protons in 1,5-naphthyridine derivatives) confirm substitution patterns .

- HPLC-MS : Quantifies purity and detects nitro group reduction byproducts (e.g., amine derivatives) .

- X-ray crystallography : Resolves crystal packing and confirms the nitro group's position, though solubility challenges may require co-crystallization agents.

Q. What are the stability considerations for this compound under storage and reaction conditions?

The nitro group increases thermal sensitivity. Recommendations include:

- Storage : Inert atmosphere, desiccated at -20°C to prevent hydrolysis or decomposition .

- Reactions : Avoid prolonged heating (>100°C) to prevent nitro group decomposition into toxic fumes (e.g., NOx) .

Advanced Research Questions

Q. What reaction pathways are accessible via the nitro group in this compound, and how can they be leveraged in medicinal chemistry?

The nitro group enables:

- Reduction to amine : Catalytic hydrogenation (H₂/Pd-C, 3 atm) yields 2-ethoxy-1,5-naphthyridin-3-amine (50%), a precursor for pharmacophores like kinase inhibitors .

- Nucleophilic substitution : Replacement with thiols or amines under basic conditions generates derivatives for structure-activity relationship (SAR) studies .

Methodological Note: Monitor reaction progress via TLC to avoid over-reduction or side products.

Q. How does the ethoxy group influence the compound's electronic properties and reactivity compared to other 1,5-naphthyridine derivatives?

The ethoxy group:

- Electron donation : Stabilizes the ring via resonance, reducing electrophilic substitution rates at adjacent positions .

- Steric effects : Hinders access to the C-2 position, directing reactions to C-4 or C-7 positions in cross-coupling (e.g., Suzuki-Miyaura) .

Comparative studies with methoxy or hydroxy analogs (e.g., 3-methoxy-1,5-naphthyridine) show ethoxy’s superior lipophilicity for membrane penetration .

Q. What computational methods can predict the biological activity of this compound derivatives?

- Molecular docking : Models interactions with targets like DNA gyrase (using PDB 1KZN) to prioritize derivatives for synthesis .

- QSAR studies : Correlate nitro group reduction potential (calculated via DFT) with observed antimicrobial IC50 values .

- ADMET prediction : Tools like SwissADME assess bioavailability risks (e.g., nitro group mutagenicity) early in drug design .

Q. How can contradictory data on nitro group stability in naphthyridines be resolved during experimental design?

Contradictions arise from solvent polarity and catalyst choice. Mitigation strategies:

- Controlled experiments : Compare thermal decomposition in polar (DMSO) vs. non-polar (toluene) solvents via DSC .

- Catalyst screening : Test Pd-C vs. Raney Ni for nitro reduction to identify side-reaction thresholds .

- In-situ monitoring : Use FTIR to detect intermediates (e.g., nitroxide radicals) during reactions .

Methodological Tables

Q. Table 1: Key Synthetic Routes for this compound

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-3-nitro-1,5-naphthyridine, NaOEt/EtOH, 20°C | 90% | |

| O-Alkylation | Ag salt of 3-nitro-1,5-naphthyridin-2(1H)-one, EtI, reflux | 20% |

Q. Table 2: Comparative Reactivity of Naphthyridine Derivatives

| Compound | Key Functional Group | Key Reaction | Application Example |

|---|---|---|---|

| This compound | Nitro, Ethoxy | Reduction to amine | Anticancer precursors |

| 3-Methoxy-1,5-naphthyridine | Methoxy | Antimicrobial activity | Antibiotic leads |

| 3-Iodo-1,5-naphthyridine | Iodo | Cross-coupling | Organic semiconductors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.